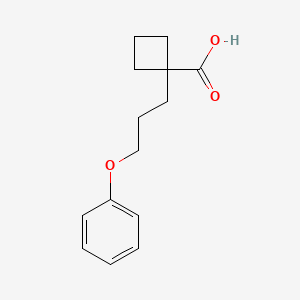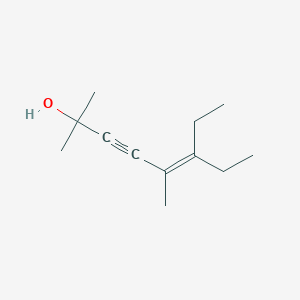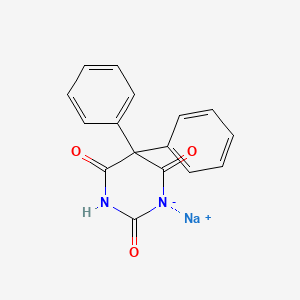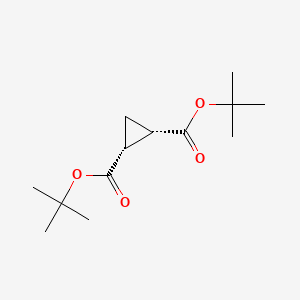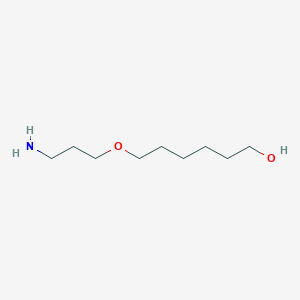
6-(3-Aminopropoxy)hexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Aminopropoxy)hexan-1-OL is an organic compound that belongs to the class of alcohols. It contains a hydroxyl group (-OH) attached to a hexane chain, with an aminopropoxy group (-OCH2CH2CH2NH2) attached to the sixth carbon atom. This compound is of interest due to its unique structure, which combines both alcohol and amine functionalities, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopropoxy)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of hexan-1-ol with 3-chloropropylamine in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminopropoxy)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like hydrogen halides (HX) under acidic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HX in the presence of a catalyst.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
6-(3-Aminopropoxy)hexan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3-Aminopropoxy)hexan-1-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amine group can participate in nucleophilic reactions. These interactions can influence the compound’s reactivity and its ability to modify biological molecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
6-Aminohexan-1-OL: Similar structure but lacks the propoxy group.
3-Aminopropanol: Contains a shorter carbon chain and lacks the hexane backbone.
Hexan-1-OL: Lacks the aminopropoxy group.
Uniqueness
6-(3-Aminopropoxy)hexan-1-OL is unique due to its combination of both alcohol and amine functionalities, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
63317-70-4 |
|---|---|
Molecular Formula |
C9H21NO2 |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
6-(3-aminopropoxy)hexan-1-ol |
InChI |
InChI=1S/C9H21NO2/c10-6-5-9-12-8-4-2-1-3-7-11/h11H,1-10H2 |
InChI Key |
GSLKMTUWTDRKOT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCOCCCN)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


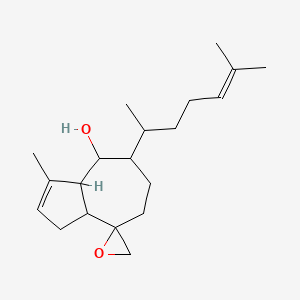
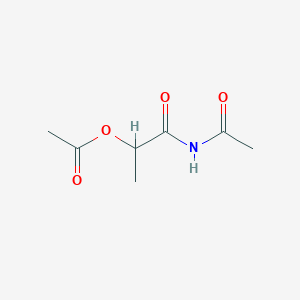
![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)

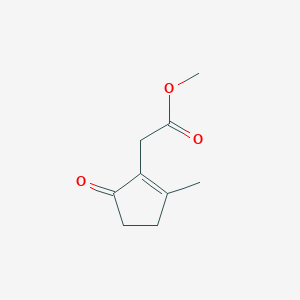

![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)

![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)
